4-Hydroxy-3-iodobenzonitrile

Vue d'ensemble

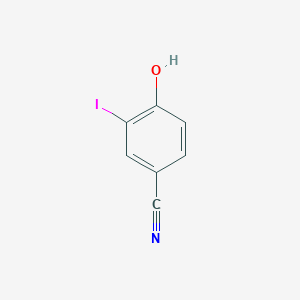

Description

4-Hydroxy-3-iodobenzonitrile is an organic compound with the molecular formula C7H4INO It is a derivative of benzonitrile, where the benzene ring is substituted with a hydroxyl group at the fourth position and an iodine atom at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-iodobenzonitrile typically involves the iodination of 4-cyanophenol. One common method includes the following steps:

Starting Material: 4-cyanophenol.

Reagents: Potassium iodide and iodine chips.

Reaction Conditions: The reaction is carried out in the presence of concentrated ammonium hydroxide at room temperature.

Procedure: In a round-bottom flask, 4-cyanophenol is dissolved in concentrated ammonium hydroxide. A solution of potassium iodide and iodine chips in water is then added quickly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and efficient purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-3-iodobenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

Oxidation Products: 4-Iodo-3-cyanobenzaldehyde or 4-Iodo-3-cyanobenzoic acid.

Reduction Products: 4-Hydroxy-3-iodobenzene.

Applications De Recherche Scientifique

Medicinal Applications

Anthelmintic Properties

One of the primary applications of 4-hydroxy-3-iodobenzonitrile is its use as an anthelmintic agent. Research has shown that this compound exhibits potent activity against parasitic nematodes and trematodes, particularly those affecting domestic animals. For instance, it has been found effective against Haemonchus contortus and Fasciola hepatica, which are responsible for significant health issues in livestock. The compound's non-toxic salts have been reported to provide therapeutic benefits at dosages that do not induce serious side effects in treated animals .

Pharmacological Insights

In addition to its anthelmintic properties, this compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP3A4), which play crucial roles in drug metabolism. This suggests possible applications in pharmacology, particularly in drug development contexts where modulation of metabolic pathways is required .

Agricultural Applications

Herbicidal Activity

The compound has also been studied for its herbicidal properties. Research indicates that derivatives of this compound can be effective in controlling specific weed species by inhibiting photosynthesis pathways in plants. This makes it a candidate for developing environmentally friendly herbicides that target unwanted vegetation without harming crops .

Chemical Synthesis

Intermediate in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique reactivity profile allows it to participate in various chemical reactions, facilitating the development of new compounds with potential therapeutic or agricultural applications .

Case Study 1: Anthelmintic Efficacy

A study conducted on the efficacy of this compound against gastrointestinal parasites in sheep demonstrated a significant reduction in parasite load when administered at calculated dosages. The study highlighted that treatment with this compound led to improved health outcomes and reduced economic losses associated with helminth infestations .

Case Study 2: Herbicidal Effectiveness

In a controlled trial assessing the herbicidal effectiveness of this compound derivatives, researchers found that specific formulations effectively inhibited the growth of Echinochloa crus-galli (barnyard grass) while showing minimal phytotoxicity to maize crops. This indicates its potential as a selective herbicide .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal | Anthelmintic properties | Effective against Haemonchus contortus |

| Pharmacological potential | Inhibits CYP1A2 and CYP3A4 enzymes | |

| Agricultural | Herbicidal activity | Effective against specific weed species |

| Chemical Synthesis | Intermediate for organic synthesis | Facilitates synthesis of complex organic molecules |

Mécanisme D'action

The mechanism of action of 4-Hydroxy-3-iodobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and iodine substituents can influence the compound’s binding affinity and specificity for molecular targets, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxybenzonitrile: Lacks the iodine substituent, making it less reactive in certain substitution reactions.

3-Iodobenzonitrile: Lacks the hydroxyl group, affecting its solubility and reactivity.

4-Cyanophenol: The precursor in the synthesis of 4-Hydroxy-3-iodobenzonitrile, lacks the iodine substituent.

Uniqueness

This compound is unique due to the presence of both hydroxyl and iodine substituents on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in synthesis and research.

Activité Biologique

4-Hydroxy-3-iodobenzonitrile (C7H4INO) is an aromatic compound notable for its unique combination of functional groups, including a hydroxyl group, an iodine atom, and a nitrile group. This structure not only influences its chemical reactivity but also underpins its biological activity. This article explores the biological properties of this compound, focusing on its phytotoxic effects, potential therapeutic applications, and mechanisms of action.

This compound can be synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions. The presence of iodine at the meta position relative to the nitrile group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Phytotoxicity

Research indicates that this compound exhibits significant phytotoxic activity , acting as a herbicide. It has been shown to inhibit growth in sensitive plant species while being less harmful to others. The mechanism involves disrupting photosynthesis and other metabolic processes within target plants, leading to growth inhibition .

Table 1: Phytotoxic Effects on Various Plant Species

| Plant Species | Phytotoxicity Level | Mechanism of Action |

|---|---|---|

| Mustard | High | Disruption of photosynthesis |

| Pea | Moderate | Inhibition of metabolic pathways |

| Barley | Low | Minimal impact on growth |

Antimicrobial and Anticancer Activities

In addition to its agricultural applications, this compound has garnered interest for its potential antimicrobial and anticancer properties . Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity against pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effectiveness in inhibiting bacterial growth .

Moreover, research into its anticancer properties has revealed promising results, particularly against human cancer cell lines such as HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported at approximately 226 µg/mL for HeLa and 242.52 µg/mL for A549 cells, suggesting moderate antiproliferative effects .

Table 2: Antimicrobial Activity Against Selected Pathogens

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| E. coli | 62.5 | Bactericidal |

| Staphylococcus aureus (MRSA) | 78.12 | Bacteriostatic |

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. The unique arrangement of functional groups influences the compound's binding affinity and specificity for molecular targets, thereby affecting various biochemical pathways.

For instance, studies have indicated that the compound may inhibit enzymes involved in critical metabolic processes in both plants and microorganisms. This inhibition can lead to altered cellular functions, contributing to its phytotoxicity and antimicrobial effects.

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

- Phytotoxicity Assessment : A study evaluated the herbicidal effects on mustard and pea plants, demonstrating significant growth inhibition after two weeks of treatment with varying concentrations of the compound.

- Antibacterial Screening : Another investigation focused on the antibacterial properties against MRSA strains, revealing effectiveness comparable to established antibiotics.

- Anticancer Evaluation : Research involving human cancer cell lines highlighted the potential of this compound as a lead structure for developing new anticancer agents.

Propriétés

IUPAC Name |

4-hydroxy-3-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAONDNGLTPLRKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449744 | |

| Record name | 3-IODO-4-HYDROXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2296-23-3 | |

| Record name | 3-IODO-4-HYDROXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-iodobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.